molecular formula C7H9N<br>C6H5CH2NH2<br>C7H9N B048309 Benzylamine CAS No. 100-46-9

Benzylamine

Cat. No. B048309
CAS RN: 100-46-9
M. Wt: 107.15 g/mol
InChI Key: WGQKYBSKWIADBV-UHFFFAOYSA-N
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Description

Benzylamine, a significant chemical compound, finds application in diverse fields such as the synthesis of motion-sickness treatments, anticonvulsants, dyeing textiles, and as a precursor for high-energy propellants like CL-20. It is a subject of interest due to its extensive use and the pursuit of environmentally friendly production methods (Pandey et al., 2021).

Synthesis Analysis

The synthesis of benzylamine has been explored through various methods. A novel approach involves a four-step biosynthetic pathway from cellular phenylpyruvate using enzymes from different sources, producing benzylamine in E. coli (Pandey et al., 2021). Other methods include the direct amination of benzyl alcohols using a homogeneous iron complex, showcasing the versatility of this methodology in synthesizing various substituted benzylamines (Yan et al., 2016).

Molecular Structure Analysis

The molecular structure of benzylamine has been studied through crystallography, revealing complex formations with organic acids and various salts. These studies have elucidated the strong charge-assisted NH⋯O hydrogen bond formation and other nonbonding interactions contributing to the stabilization and expansion of the high-dimensional framework structures (Wen et al., 2017), (Jin et al., 2013).

Chemical Reactions and Properties

Benzylamine undergoes various chemical reactions, such as oxidative coupling to imines by molecular oxygen in the presence of cobalt(II) catalysts. These reactions demonstrate selectivity and high turnover numbers, contributing to the efficient synthesis of imines (Zhao et al., 2014).

Physical Properties Analysis

The physical properties of benzylamine, especially in relation to its interactions and crystal formations with other compounds, have been extensively studied. These properties are influenced by various non-covalent interactions and hydrogen bonding in the crystal packing (Wen et al., 2017), (Jin et al., 2013).

Chemical Properties Analysis

Benzylamine's chemical properties are characterized by its ability to participate in various reactions and its role in the formation of complex molecular structures. Its reactivity and interactions with different chemical entities underscore its utility in diverse chemical syntheses and applications (Zhao et al., 2014).

Scientific Research Applications

  • Chemical Synthesis and Industry : Benzylamines are used as alkylating agents to produce phenylacetonitriles, which can be further reduced to phenethylamines. This process has implications in organic synthesis (Short, Dunnigan, & Ours, 1973). Additionally, oxidative reactions of benzylamines have significantly advanced the synthesis of N-heterocycles, offering potential applications in pharmaceuticals and chemical industries (Tashrifi et al., 2021).

  • Pharmaceutical and Medical Applications : Chronic administration of benzylamine can improve glucose tolerance, reduce body weight gain, and lower circulating cholesterol in high-fat diet-fed mice, suggesting its potential in treating metabolic syndrome (Iffiú-Soltész et al., 2010). Benzylamine alone also improves glucose tolerance in rabbits and mice, likely through glucose uptake stimulation in insulin-sensitive tissues (Iglesias-Osma et al., 2004). Furthermore, 2-acetyl-benzylamine from Adhatoda vasica L. leaves exhibits significant anticancer properties against leukemia cells (Balachandran et al., 2017).

  • Agricultural Applications : N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine has potential as a new selective postemergent herbicide for weed control in winter oilseed rape, with low mammalian toxicity and a favorable environmental profile (Wu, Cheng, & Lu, 2006).

  • Energy and Material Science : Benzylamine-modified organolead halide perovskites enable the creation of high-efficiency and air-stable photovoltaic cells, boasting a champion efficiency of 19.2% and showing no degradation after more than 2800 hours of air exposure (Wang et al., 2016).

Safety And Hazards

Benzylamine is combustible and corrosive . Inhalation of vapor causes irritation of the mucous membranes of the nose and throat, and lung irritation with respiratory distress and cough . It can cause severe skin burns and eye damage .

Future Directions

The future of the Benzylamine market looks promising, with sustained demand from various end-use industries . The market is expected to witness the launch of new products and technologies . Allylamines and Benzylamines remain agents of choice for several fungal infections of the skin .

properties

IUPAC Name

phenylmethanamine
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InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
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InChI Key

WGQKYBSKWIADBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CN
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Molecular Formula

C7H9N, Array
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Related CAS

3287-99-8 (hydrochloride)
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DSSTOX Substance ID

DTXSID5021839
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Molecular Weight

107.15 g/mol
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Physical Description

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Flash Point

168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C
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Solubility

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible
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Density

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87
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Mechanism of Action

Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/.
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Product Name

Benzylamine

Color/Form

Colorless liquid, Light amber liquid

CAS RN

100-46-9
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Melting Point

-51 °F (USCG, 1999), 10 °C
Record name BENZYLAMINE
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Record name Benzylamine
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Record name Benzylamine
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Record name BENZYLAMINE
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Synthesis routes and methods I

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Synthesis routes and methods II

Procedure details

To test whether increasing the concentration of ammonia relative to the alcohol might reduce the formation of imines (for example by capturing the contemplated intermediate aldehyde and preventing its reaction with the primary amine), complex 1 (0.01 mmol), benzyl alcohol (2.5 mmol) and ammonia (8 atm) in toluene were heated under reflux in a Fischer-Porter tube for 130 min, to get benzylamine (64.6%) and N-benzylidenebenzylamine (19.3%) whereas the conversion of benzyl alcohol was 84.7% (compare to entry 6, Table 1). Thus, increasing the concentration of ammonia did not affect the extent of formation of imine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
complex 1
Quantity
0.01 mmol
Type
reactant
Reaction Step Four
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzyl alcohol was reacted with ammonia in the presence of ruthenium catalyst 1 (0.1 mol %) in refluxing mesitylene (b.p. 163° C.). As shown in Table 1 entries 1-3, 98% conversion of the alcohol was observed after 1 hr, yielding 69% of benzylamine and 28% of N-benzylidenebenzylamine. Slightly higher yields of benzylamine were observed at longer reaction times. Similar results were obtained at lower temperature in refluxing p-xylene (b.p. 138° C.) after 3 hrs (Table 1, entry 4). When the reaction was performed for the same period in toluene (b.p. 110.5° C.) the conversion of benzyl alcohol was less efficient (Table 1, entry 5), but after 13 h 99% conversion of benzyl alcohol occurred (Table 1, entry 6) to provide benzylamine in 87% yield along with N-benzylidenebenzylamine (12%). A further drop in reaction temperature using dioxane (b.p. 100° C.) as a solvent resulted in a lower conversion (Table 1, entry 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods IV

Procedure details

To a solution of diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate (stereoisomer A: 58 mg) in methylene chloride (0.6 ml) are added anisole (0.12 ml) and trifluoroacetic acid (0.12 ml). After 15 minutes, the reaction mixture is concentrated at room temperature, and obtained residue is dissolved in ethyl acetate, and is extracted with aqueous sodium hydrogen carbonate solution. The extract aqueous solution is cooled with ice, stirred and neutralized with 1N-hydrochloric acid to pH 2, and is extracted with ethyl acetate. The extract solution is washed with water, dried over sodium sulfate, and concentrated to one third volume. To this solution is added an equivalent amount of collidine or benzylamine, and the separated crystals are collected by filtration to give 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylic acid (stereoisomer A) collidine salt or benzylamine salt.
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Other specific hydrogenation processes which are within the scope of the instant invention, include the hydrogenation of (a) cyclohexene to obtain cyclohexane; (b) nitrobenzene to obtain aniline; (c) benzonitrile to obtain a mixture comprising benzylamine, toluene, and α-benzylideneaminotoluene; and (d) diphenylacetylene to obtain a mixture comprising cis-stilbene, trans-stilbene, and 1,2 diphenylethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylamine
Reactant of Route 2
Benzylamine
Reactant of Route 3
Benzylamine
Reactant of Route 4
Benzylamine
Reactant of Route 5
Benzylamine
Reactant of Route 6
Benzylamine

Citations

For This Compound
87,700
Citations
L Heuer - Ullmann's Encyclopedia of Industrial Chemistry, 2000 - Wiley Online Library
… Benzylamine is harmful in contact with skin and if swallowed. It causes burns, especially … exposed to benzylamine for prolonged periods. Because of the fast reaction of benzylamine and …
Number of citations: 16 onlinelibrary.wiley.com
HG Brittain - Crystal Growth and Design, 2009 - ACS Publications
… mixtures of benzylamine and benzoic acid. Owing to the reactivity of benzylamine to carbon … fraction of benzoic acid exceeded that of benzylamine. The XRPD and spectroscopic results …
Number of citations: 83 pubs.acs.org
Z Yu, ER Waclawik, Z Wang, X Gu, Y Yuan… - Journal of Materials …, 2017 - pubs.rsc.org
… for aerobic oxidation of benzylamine to imine have recently … photo-oxidation of benzylamine under visible light irradiation … for transformation of benzylamine into its corresponding imine …
Number of citations: 62 pubs.rsc.org
S Song, DM Golden, RK Hanson… - The Journal of Physical …, 2002 - ACS Publications
… the C−N bond dissociation energy of benzylamine at 0 K to be 305 ± 4 kJ mol -1 , and with this value and the thermochemical properties of benzylamine and NH 2 , the heat of formation …
Number of citations: 29 pubs.acs.org
JM Rosenholm, T Czuryszkiewicz, F Kleitz… - Langmuir, 2007 - ACS Publications
The concentration and Brønsted acidity of surface silanol groups on mesoporous silica (SBA-15) has been studied by following the adsorption of benzylamine, BA, from water as a …
Number of citations: 174 pubs.acs.org
AS Carson, PG Laye, M Yürekli - The Journal of Chemical Thermodynamics, 1977 - Elsevier
… The enthalpy of combustion of liquid benzylamine has been … in benzylamine to obtain UP(NH2) = (48.1 f 3.5) kcalth mol-I. … the enthalpy of formation of liquid benzylamine we calculate : …
Number of citations: 32 www.sciencedirect.com
J Albert, J Granell, R Tavera - Polyhedron, 2003 - Elsevier
… The first attempt to cyclopalladate benzylamine was described by Cope and Friedrich in … cyclopalladated dimer of benzylamine (μ-Cl) 2 [Pd(C 6 H 4 CH 2 NH 2 )] 2 , benzylamine and Li …
Number of citations: 23 www.sciencedirect.com
Y Zhou, F Wang, Y Cao, JP Wang… - Advanced Energy …, 2017 - Wiley Online Library
Mixed iodide‐bromide organolead perovskites with a bandgap of 1.70–1.80 eV have great potential to boost the efficiency of current silicon solar cells by forming a perovskite‐silicon …
Number of citations: 213 onlinelibrary.wiley.com
Z Tian, C Han, Y Zhao, W Dai, X Lian, Y Wang… - Nature …, 2021 - nature.com
… Here, a benzylamine oxidation with more favorable … and simultaneous oxidation of benzylamine to benzonitrile with a … hole extraction, and kinetics of benzylamine oxidation. As a result, …
Number of citations: 67 www.nature.com
I Mokbel, A Razzouk, T Sawaya… - Journal of Chemical & …, 2009 - ACS Publications
In this study, we reported experimental vapor pressures of several amines presenting different molecular structures, 2-phenylethylamine, benzylamine, triethylamine and cis-2,6-…
Number of citations: 29 pubs.acs.org

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